Glycidyl oleate
Description
Significance of Glycidyl (B131873) Oleate (B1233923) in Academic Inquiry
The academic significance of glycidyl oleate stems primarily from its role as a model compound for understanding the formation of glycidyl esters during food processing. Research in this area is crucial for developing strategies to mitigate the presence of these potentially harmful compounds in our food supply. researchgate.net
Furthermore, the reactivity of its epoxide ring makes this compound a molecule of interest in polymer science and industrial chemistry. smolecule.comconicet.gov.ar It serves as a precursor in the synthesis of various polymers and resins and is investigated for its potential as a reactive diluent in epoxy resins. smolecule.commdpi.com In the field of materials science, the incorporation of fatty acid-based monomers like those derived from this compound is being explored for creating bio-based polymers with novel properties, such as shape memory. conicet.gov.ar
The biological activity of this compound is another major focus of academic research. smolecule.com Upon ingestion, it can be hydrolyzed to glycidol (B123203), a compound classified as a probable human carcinogen. researchgate.netresearchgate.netftb.com.hr This has led to extensive toxicological studies to understand its metabolic fate and potential health implications. researchgate.netmdpi.comnih.gov
Historical Trajectories and Current Research Landscape of this compound
Historically, the investigation into glycidyl esters, including this compound, arose from research into 3-monochloro-1,2-propanediol (3-MCPD) esters in vegetable oils. nih.govtandfonline.com In 2008, glycidyl esters were first detected in palm oil, leading to increased scrutiny of their presence in various refined oils. chiron.no Early research focused on identifying and quantifying these compounds in different food matrices and understanding the mechanisms of their formation during oil refining. researchgate.netnih.govtandfonline.com
The current research landscape is multifaceted. A significant portion of ongoing research is dedicated to developing and refining analytical methods for the accurate detection and quantification of this compound in complex food matrices. nih.govnih.gov This includes the use of advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Another major research thrust is the development of mitigation strategies to reduce the formation of glycidyl esters in edible oils. researchgate.netftb.com.hr This involves investigating the impact of different refining parameters, such as temperature and time, and exploring the use of inhibitors. researchgate.netsciencegate.app
In the realm of materials science, researchers are actively exploring the synthesis of novel polymers using this compound and other fatty acid-based monomers. conicet.gov.arrsc.org These studies aim to develop sustainable and biodegradable materials with tailored properties for a range of applications. rsc.org Furthermore, the enzymatic synthesis of glycidyl esters is being investigated as a more environmentally friendly alternative to chemical synthesis methods. newswise.comresearchgate.netejbiotechnology.info The use of this compound and similar compounds as bio-based reactive diluents in epoxy resins and as components of biolubricants are also active areas of research. mdpi.comresearchgate.netresearchgate.netmdpi.comuclm.es
Interactive Data Table: Key Research Findings on this compound
| Research Area | Key Findings | References |
| Formation in Foods | Forms during high-temperature deodorization of edible oils. | researchgate.netnih.gov |
| Levels are correlated with diacylglycerol content in the oil. | tandfonline.com | |
| Analytical Methods | LC-MS/MS is a common and sensitive method for quantification. | nih.gov |
| Indirect methods based on hydrolysis to glycidol are also used. | nih.gov | |
| Biological Activity | Can be hydrolyzed in vivo to glycidol, a genotoxic carcinogen. | researchgate.netresearchgate.netmdpi.com |
| Induces the formation of hemoglobin adducts, a biomarker of exposure. | mdpi.comnih.gov | |
| Polymer Science | Used as a monomer for synthesizing bio-based polymers. | conicet.gov.arrsc.org |
| Investigated as a reactive diluent for epoxy resins. | mdpi.comresearchgate.net | |
| Synthesis | Can be synthesized by direct esterification of oleic acid and glycidol. | smolecule.com |
| Enzymatic synthesis offers a greener alternative. | newswise.comejbiotechnology.info |
Structure
2D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031637 | |
| Record name | Glycidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5431-33-4 | |
| Record name | Glycidyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycidyl oleate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl oleate | |
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| Record name | Glycidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.171 | |
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| Record name | GLYCIDYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I0157S14 | |
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Synthetic Methodologies and Formation Mechanisms of Glycidyl Oleate
Industrial Pathways of Glycidyl (B131873) Oleate (B1233923) Formation
The industrial processing of edible oils, particularly the high-temperature deodorization step, is the primary source of glycidyl oleate formation. This process, designed to remove undesirable volatile compounds, inadvertently creates conditions conducive to the generation of glycidyl esters.
High-Temperature Processing of Edible Oils and Glycidyl Ester Genesis
Glycidyl esters (GEs), including this compound, are predominantly formed during the deodorization phase of edible oil refining, a process that involves heating the oil to high temperatures, often exceeding 200°C (392°F). ftb.com.hrmdpi.com The formation of these compounds is directly linked to the high temperatures and the duration of the thermal treatment. ftb.com.hr While roasting and pressing of oilseeds can produce some GEs, the amounts are significantly lower than those generated during deodorization. researchgate.netnih.gov
Studies have shown that GE content increases with the deodorization temperature and time. ftb.com.hr For instance, below 200°C, GE levels in edible oils rise steadily and significantly with increasing deodorization time. researchgate.netnih.gov However, at temperatures above 200°C, a sharp increase in GE content is observed within the first one to two hours, followed by a gradual decline, suggesting that both formation and degradation of GEs occur simultaneously at these higher temperatures. researchgate.netnih.govresearchgate.net The peak formation of this compound, specifically, is observed between 210–250°C (410–482°F).
The type of oil also plays a role, with refined palm oil and oils with a high diacylglycerol (DAG) content showing a greater propensity for GE formation. ftb.com.hr For example, the GE content in oils with a high DAG content (87%) has been found to be ten times higher than in oils with a low DAG content (3.9–6.8%). ftb.com.hr
Role of Diacylglycerols and Monoacylglycerols as Precursors in this compound Formation
Diacylglycerols (DAGs) and monoacylglycerols (MAGs) are recognized as key precursors in the formation of glycidyl esters during thermal processing. ftb.com.hrresearchgate.netnih.govresearchgate.net The presence of these partial acylglycerols significantly increases the yield of GEs in both real edible oils and chemical models. researchgate.netnih.gov
While both DAGs and MAGs can lead to the formation of GEs, diacylglycerols are considered the main source of glycidyl esters. ftb.com.hrmdpi.comresearchgate.net This is supported by findings that oils enriched with DAGs exhibit significantly higher levels of GE formation compared to conventional refined oils. medjrf.com In fact, the GE content in DAG-enriched oils can be 10 to 40 times higher than in ordinary vegetable oil. medjrf.com
Kinetic Analyses of this compound Formation during Thermal Treatments
Kinetic studies provide valuable insights into the rates of formation and degradation of glycidyl esters. Research has shown that both the formation and degradation of GEs during high-temperature heating follow pseudo-first-order reactions, and the rate constants adhere to the Arrhenius equation. researchgate.net
The activation energy for the degradation of GEs has been estimated to be significantly lower (12.87 kJ/mol) than that for their formation (34.58 kJ/mol), indicating that GEs degrade more readily than they form under high-temperature conditions. researchgate.net This aligns with the observation that GE levels can decrease after an initial sharp increase at temperatures above 200°C. researchgate.netnih.govresearchgate.net
The degradation rate constant of GEs increases with temperature. researchgate.netmdpi.com Among different glycidyl esters, this compound has been observed to degrade more readily than others. mdpi.com
The table below summarizes the kinetic parameters for the formation of various 3-MCPD esters, which are related process contaminants, providing a comparative view of reaction kinetics under thermal stress.
| 3-MCPD Ester | Temperature Range (°C) | Formation Rate Constant (k) Range (x 10⁻³/h) |
| Ol-Pa | 160–220 | 4.40–56.88 |
| Ol-Ol | 160–220 | 1.98–22.83 |
| Ol-St | 160–220 | 2.03–23.13 |
| Pa-Pa | 160–200 | Increases, then decreases at 220 |
| Data sourced from a study on palm oil during frying. mdpi.com |
Influence of Reaction Conditions on this compound Yield
Several reaction conditions influence the yield of this compound during industrial processing. The most significant factors are temperature and processing time. As previously mentioned, temperatures above 200°C, particularly in the range of 230-260°C, lead to a significant and exponential increase in GE formation. mdpi.com
The composition of the oil, specifically the concentration of precursors like DAGs and MAGs, is another critical factor. ftb.com.hrresearchgate.net The presence of chlorine-containing compounds can also influence the formation of related contaminants like 3-MCPD esters, and in some cases, may also affect GE levels. researchgate.net The pH of the system can also play a role, as the stability of GEs is affected by pH. nih.gov
The table below illustrates the impact of adding various precursors on the formation of glycidyl esters in a model oil heated to 240°C for 2 hours.
| Precursor Added to Model Oil | Effect on Glycidyl Ester Content |
| Diacylglycerols (DAGs) | Increased formation |
| Monoacylglycerols (MAGs) | Increased formation |
| Refined Lecithin | No influence |
| Tetra-n-butylammoniumchloride (TBAC) | Raised the amount |
| Sodium Chloride | Largely raised 3-MCPD esters, lesser effect on GEs |
| Sodium Carbonate (with NaCl) | Almost completely reduced |
| Sodium Hydrogen Carbonate (with NaCl) | Almost completely reduced |
| Data from a study on a model oil under simulated deodorization. researchgate.net |
Laboratory Synthesis Routes for this compound and Analogs
The laboratory synthesis of this compound is essential for producing standards for analytical methods and for conducting toxicological studies. The primary methods employed are based on the principles of esterification and transesterification.
Esterification and Transesterification Chemistry in this compound Synthesis
Esterification is a common method for synthesizing this compound. This involves the direct reaction of oleic acid with glycidol (B123203). smolecule.com The reaction is typically catalyzed by an acid, such as sulfuric acid. smolecule.com An alternative approach involves the reaction of a carboxylic acid with glycidol in the presence of a carbodiimide (B86325) as an acylating agent and a pyridine-type catalyst. google.com This method is designed to produce glycidyl esters with low levels of contaminants like chlorine. google.com Enzymatic esterification using lipases, such as Novozym 435, has also been employed, reacting glycidol with free fatty acids at milder temperatures (e.g., 46°C). nih.gov
Transesterification offers another route to this compound. This can involve the reaction of triglycerides or fatty acid methyl esters with glycidol. smolecule.comnih.gov Alkaline catalysts are often used to facilitate the transesterification of triglycerides with glycidol. smolecule.com Enzymatic transesterification is also a viable method. For instance, glycidyl esters have been synthesized by reacting fatty acid methyl esters (like methyl oleate) with glycidol in the presence of an immobilized lipase (B570770) (Novozyme 435) at elevated temperatures (e.g., 70°C), with the removal of methanol (B129727) to drive the reaction to completion. nih.gov Studies on similar reactions, like the synthesis of phytosterol linolenate, have shown that transesterification can offer better conversion rates than direct esterification. jst.go.jp
Enzymatic Approaches to this compound Synthesis
The enzymatic synthesis of this compound, primarily through the esterification of oleic acid and glycidol, represents a green chemistry approach that offers high specificity and mild reaction conditions compared to conventional chemical methods. newswise.comcirad.fr Lipases are the primary biocatalysts employed for this transformation due to their efficacy in non-aqueous environments and their ability to catalyze ester formation. cirad.fr
Research into the enzymatic esterification of fatty acids has highlighted several key parameters that influence reaction efficiency. The choice of lipase is critical; for instance, immobilized lipases like Novozym 435 (from Candida antarctica) and lipases from Candida rugosa and Burkholderia cepacia have been effectively used. nih.govnih.gov Immobilization of the enzyme, such as attaching Candida rugosa lipase to a fiber support, can enhance its stability and reusability. nih.gov For example, an immobilized Candida rugosa lipase retained 90% of its activity after 35 days of storage at 4°C and could be reused multiple times with only a slight decrease in yield. nih.gov
Reaction conditions such as temperature, water content, and substrate molar ratio are carefully controlled to maximize the yield. The optimal temperature for immobilized Candida rugosa lipase was found to be 45°C. nih.gov Water content is another crucial factor, as it is a byproduct of esterification and can shift the reaction equilibrium. In the case of immobilized Candida rugosa lipase, a high esterification activity was maintained over a water content range of 1.5% to 6% (v/v). nih.gov Enzymatic methods provide a pathway to produce glycidyl esters while minimizing the side reactions and high energy consumption associated with chemical synthesis. newswise.comresearchgate.net
| Lipase Source | Support/Form | Substrates | Key Reaction Conditions | Findings/Yield | Reference |
| Candida rugosa lipase (CRL) | Covalent attachment on PET-g-GMA fiber | Oleic acid, an alcohol | Optimal Temp: 45°C; Water content: 1.5-6% (v/v) | Esterification yield of 29%, decreased to 27% after five reuses. | nih.gov |
| Burkholderia cepacia lipase | Free | 3-MCPD and Glycidyl esters of oleic acid | Hydrolysis reaction (reverse of synthesis) | Satisfactory recovery rates (91-110%) for glycidol from its oleic acid ester. | nih.gov |
| Lipozyme TL IM | Immobilized | Oleic acid, glycerol (B35011) | 40°C, 3.5:1 molar ratio (acid:glycerol), toluene (B28343) solvent | 50% yield of 1,3-diolein. | newswise.com |
| Carica papaya Lipase (CPL) | Free | Glucose, Palm olein (source of oleic acid) | 50°C, 45 hours, solvent-free | Optimized to produce 0.3542 mmol/g of glucose palm oleate. | researchgate.net |
Synthesis of Oleic Acid-Derived Glycidyl Methacrylate (B99206) and Related Epoxidized Monomers
Beyond the direct synthesis of this compound, oleic acid serves as a versatile platform for creating functional monomers for polymerization. This includes the synthesis of methacrylated fatty acids and the epoxidation of the oleic acid molecule itself.
The reaction between oleic acid and glycidyl methacrylate (GMA) produces a methacrylated fatty acid monomer, which can be used in polymer formulations. google.comconicet.gov.ar This synthesis is typically an acid-epoxy addition reaction, catalyzed to open the epoxy ring of GMA for esterification with the carboxylic acid group of oleic acid. google.com Catalysts such as 2-methylimidazole (B133640) or AMC-2™ are effective for this reaction. google.comresearchgate.net Studies have optimized reaction conditions, including temperature, catalyst concentration, and reaction time, to achieve high conversion rates. For example, using 2 wt% of 2-methylimidazole catalyst at 70°C for 5 hours resulted in conversions greater than 90%. researchgate.netresearchgate.net Another study found that with 1 wt% AMC-2™ catalyst at 70°C, the reaction reached completion in 2.5 hours. google.com These methacrylated monomers from renewable fatty acids are being explored as alternatives to petrochemical-based precursors. conicet.gov.ar
Another important class of oleic acid-derived monomers is produced by epoxidizing the double bond within the fatty acid chain. scite.aiutm.my This creates a bifunctional AB-type monomer containing both an epoxide ring and a carboxylic acid group, which can be used to synthesize bio-based polyesters. utm.mybcrec.id The most common method is in-situ epoxidation using a combination of hydrogen peroxide and an organic acid, such as formic acid, which acts as an oxygen carrier. ucl.ac.uk This process converts the double bond of oleic acid into an oxirane ring. scite.ai Research has demonstrated high yields and conversion rates under optimized conditions. For instance, a reaction using a molar ratio of hydrogen peroxide to formic acid to oleic acid of 20:2:1 at 80°C for 2 hours achieved an 85.3% yield with a 97.4% relative conversion to oxirane. The resulting epoxidized oleic acid (9,10-epoxystearic acid) can then undergo polymerization. bcrec.iducl.ac.uk
| Monomer Type | Reactants | Catalyst/Reagents | Key Reaction Conditions | Findings/Yield | Reference(s) |
| Methacrylated Oleic Acid | Oleic acid, Glycidyl methacrylate (GMA) | 2-methylimidazole (2 wt%) | 70°C, 5 hours, 1:1.1 molar ratio (OA:GMA) | >90% conversion. | researchgate.netresearchgate.net |
| Methacrylated Oleic Acid | Oleic acid, Glycidyl methacrylate (GMA) | AMC-2™ (1 wt%) | 70°C, 2.5 hours | Reaction went to completion. | google.com |
| Methacrylated Fatty Acid | Soybean oil acid, Glycidyl methacrylate (GMA) | Tetrabutylammonium bromide | 120°C, 3.5 hours | Acid value reduced to 2.5 mgKOH/g, indicating high conversion. | google.com |
| Epoxidized Oleic Acid (9,10-epoxystearic acid) | Oleic acid, Hydrogen peroxide, Formic acid | N/A | 80°C, 2 hours, 20:2:1 molar ratio (H₂O₂:Formic Acid:OA) | 85.3% yield, 97.4% relative conversion to oxirane. | |
| Epoxidized Oleic Acid (9,10-epoxystearic acid) | Oleic acid, Hydrogen peroxide, Formic acid | N/A | 80°C, Toluene solvent | 41% yield. | ucl.ac.uk |
Reaction Mechanisms and Degradation Pathways of Glycidyl Oleate
Hydrolytic Degradation of Glycidyl (B131873) Oleate (B1233923) in Biological Systems
In biological systems, the primary degradation pathway for glycidyl oleate is hydrolysis, which breaks the ester bond. This process is predominantly mediated by enzymes.
Upon ingestion, glycidyl esters like this compound are subjected to enzymatic hydrolysis by lipases in the gastrointestinal tract. mdpi.comnih.govnih.govresearchgate.net Lipases, which naturally function to hydrolyze fats (triacylglycerols) into glycerol (B35011) and fatty acids, recognize the ester linkage in this compound. lu.se This enzymatic action cleaves the ester bond, releasing free glycidol (B123203) and oleic acid. mdpi.comnih.gov Studies suggest that this conversion is efficient, with glycidyl esters being largely hydrolyzed in the gastrointestinal tract. mdpi.com The released glycidol is a reactive epoxide compound known for its genotoxic and carcinogenic properties. mdpi.comnih.gov The in vivo breakdown by lipase (B570770) is considered a critical step that leads to internal exposure to free glycidol. nih.govnih.govnih.gov
Several factors can influence the rate and extent of glycidol release from this compound in vivo.
Lipase Activity: The efficiency of the conversion of glycidyl esters to glycidol is dependent on lipase activity. nih.gov Dietary factors can alter this activity. For instance, studies in mice have shown that a high-fat diet can lead to decreased lipase activity. mdpi.comnih.gov This reduction in enzyme activity was correlated with a lower degradation of this compound and consequently, a decreased release of glycidol. mdpi.comnih.gov
Temperature: Temperature is a known factor affecting enzyme kinetics and chemical reaction rates. For related glycidyl esters, the rate of hydrolysis has been shown to increase with temperature. While enzymatic hydrolysis in vivo occurs at body temperature, the stability of the ester can be temperature-dependent.
pH: The pH of the environment can also affect the stability of ester bonds. For related compounds, stability is known to be pH-dependent, with higher pH potentially increasing the rate of hydrolysis. ftb.com.hr
| Factor | Effect on Glycidol Release | Mechanism | Source |
|---|---|---|---|
| Lipase Activity | Directly proportional; higher activity leads to more release. | Enzymatic cleavage of the ester bond. | nih.gov |
| High-Fat Diet | Decreases release. | Reduces lipase activity, thus slowing the hydrolysis of this compound. | mdpi.comnih.gov |
| Temperature | Increases hydrolysis rate. | Accelerates the chemical and enzymatic reaction kinetics. | |
| pH | Can influence hydrolysis rate. | Affects the stability of the ester linkage. | ftb.com.hr |
Lipase-Mediated Hydrolysis and Glycidol Release In Vivo
Oxidative Transformations of this compound
The oleic acid moiety of this compound, with its cis-double bond, is susceptible to oxidation. tandfonline.com This is particularly true under conditions of thermal stress. tandfonline.com The oxidation process for this compound is similar to that of other unsaturated fatty acids, involving the formation of hydroperoxides as primary oxidation products. tandfonline.commdpi.com These hydroperoxides are unstable at high temperatures and can decompose into a variety of secondary oxidation products, including aldehydes and hydrocarbons. tandfonline.com Studies have indicated that this compound may be more susceptible to thermal oxidation than its saturated counterparts, such as glycidyl palmitate. tandfonline.comtandfonline.com Furthermore, the oleic acid component has been linked to the generation of reactive oxygen species (ROS), which can contribute to oxidative damage. nih.gov In vivo studies have also demonstrated that this compound can induce oxidative DNA damage. vulcanchem.com
Thermal Decomposition and Product Characterization of this compound
This compound is thermally unstable, especially at the high temperatures used in food processing like oil refining (deodorization) and deep-frying (above 200°C). tandfonline.com Research shows that glycidyl esters (GEs) are generally more unstable and decompose more quickly at high temperatures compared to triacylglycerols (TAGs). tandfonline.comtandfonline.com The decomposition of this compound is more pronounced than that of saturated GEs, likely due to its susceptibility to both thermal oxidation and decarboxylation. tandfonline.comtandfonline.com The degradation process involves the cleavage of the epoxy group and the ester bond, leading to a variety of breakdown products. tandfonline.comnih.gov
The thermal degradation of this compound can generate compounds with mutagenic and carcinogenic properties. High-temperature processes, such as deodorization at 220–260°C, lead to the decomposition of the molecule. vulcanchem.com The primary product of concern from the hydrolysis of this compound is glycidol, which is classified as a genotoxic carcinogen. mdpi.comnih.gov
Thermal decomposition yields a complex mixture of substances, including:
Aldehydes: Saturated aldehydes such as propanal, butanal, pentanal, and others are formed. tandfonline.comtandfonline.com
Hydrocarbons: Various hydrocarbons are produced, with studies on related glycidyl esters showing the formation of alkanes like pentadecane (B166386) through decarboxylation of the fatty acid chain. tandfonline.comtandfonline.com
Polar Compounds: Polymerization reactions also occur, forming polar compounds. tandfonline.comtandfonline.com
| Product Category | Specific Examples | Formation Pathway | Source |
|---|---|---|---|
| Aldehydes | Propanal, Butanal, Pentanal, Hexanal, Heptanal, Octanal, Nonanal, Decanal | Decomposition of unstable hydroperoxides formed during thermal oxidation. | tandfonline.comtandfonline.com |
| Hydrocarbons | Octane, Nonane, Decane, Undecane, Dodecane, Tridecane, Tetradecane, Pentadecane | Decarboxylation of the fatty acid moiety and decomposition of hydroperoxides. | tandfonline.comtandfonline.com |
| Polar Compounds | Polymers | Reaction of radical species formed during thermal stress. | tandfonline.comtandfonline.com |
| Other Products | Monoacylglycerol, Fatty Acid, Glycerol | Ring-opening reaction of the epoxide followed by hydrolysis. | nih.govmdpi.com |
Kinetic studies have been conducted to understand the rate of glycidyl ester (GE) degradation at high temperatures. These studies show that the degradation rate is highly dependent on temperature. mdpi.comresearchgate.net
Research indicates that the degradation of GEs can follow either zero-order or pseudo-first-order kinetics, depending on the specific conditions of the model system. nih.govmdpi.comresearchgate.netnih.gov A key finding is that the activation energy for the degradation of GEs (estimated at 12.87 kJ/mol) is significantly lower than that for their formation (34.58 kJ/mol). nih.govresearchgate.net This suggests that at sufficiently high temperatures (above 200°C), the degradation reaction occurs more readily than the formation reaction. researchgate.net
The degradation rate constant increases with rising temperatures. mdpi.comresearchgate.net For example, one study noted the degradation rate constant of GEs increased from 1.21 to 2.95 h⁻¹ as the temperature rose from 120 to 240°C. researchgate.net Among different glycidyl esters, this compound has been shown to degrade more readily than others. mdpi.comnih.gov
| Study System | Reaction Order | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Key Finding | Source |
|---|---|---|---|---|---|
| Palm Oil & Chemical Models | Pseudo-first-order | Not specified | 12.87 | Degradation is more favorable than formation (Ea for formation was 34.58 kJ/mol). | nih.govresearchgate.net |
| Palm Oil during Frying | Zero-order | 140 - 220 | Not specified for degradation | Degradation rate constant increases with temperature; this compound degrades more readily than other GEs. | mdpi.comnih.gov |
Formation of Mutagenic and Carcinogenic Degradation Products
Conversion of this compound to 3-Monochloropropane-1,2-diol Esters
The conversion of this compound and other glycidyl esters (GEs) into 3-monochloropropane-1,2-diol esters (3-MCPDE) is a significant transformation that occurs during food processing, particularly in the high-temperature refining of edible oils. researchgate.netnih.gov This reaction is not a direct conversion but rather part of a complex network of reactions involving common precursors and intermediates.
The formation of both GEs and 3-MCPDEs is intrinsically linked and often occurs under similar conditions, primarily during the deodorization step of oil refining at temperatures exceeding 200°C. nih.govmerieuxnutrisciences.com The primary precursors for these compounds are diacylglycerols (DAGs) and monoacylglycerols (MAGs). nih.govftb.com.hr
The widely proposed mechanism for the formation of 3-MCPDE involves the reaction of a lipid source with chlorine. ftb.com.hr Under high temperatures, acylglycerols (particularly MAGs and DAGs) can form a cyclic acyloxonium ion intermediate. nih.gov This highly reactive intermediate can then be attacked by a chloride ion (Cl-). This nucleophilic attack opens the ring and results in the formation of a 3-MCPD monoester. researchgate.netnih.gov If the precursor is a diacylglycerol, a 3-MCPD diester can be formed. The presence of chloride ions, which can be organic or inorganic, is essential for this pathway. ftb.com.hr
While this compound itself is primarily formed from DAGs in the absence of chloride ions, it can be part of an equilibrium. ftb.com.hrmdpi.com Under acidic conditions, such as those created by degumming acids or acid-activated bleaching earth used in oil refining, the epoxide ring of the glycidyl ester can be opened. researchgate.net If chloride ions are present in the matrix, this can lead to the formation of 3-MCPD esters. nih.gov A study found that glycidol, the parent compound of GEs, could be transformed into 3-MCPD in the presence of sodium chloride under neutral conditions during extraction procedures. nih.gov This suggests a possible pathway where this compound is first hydrolyzed to release glycidol, which then reacts with a chloride source to form 3-MCPD, which can be subsequently esterified.
Another proposed mechanism involves free radical intermediates. acs.org Electron spin resonance (ESR) spectroscopy has suggested that a free radical mechanism is involved in the formation of both 3-MCPD esters and glycidyl esters from MAGs in the presence of a chlorine source at high temperatures. acs.org The reaction is temperature-dependent, with higher temperatures leading to a greater concentration of free radicals and, consequently, more significant formation of these esters. acs.org
Table 1: Factors Influencing the Conversion and Formation of 3-MCPD Esters
| Factor | Role in Reaction | References |
| Temperature | Formation increases significantly at temperatures above 200°C. Higher temperatures promote the formation of key intermediates like the cyclic acyloxonium ion and free radicals. | nih.govmerieuxnutrisciences.comftb.com.hracs.org |
| Chloride Ions | Essential reactant. Attacks the cyclic acyloxonium ion or other intermediates to form the chloropropanol (B1252657) structure. Can be from organic or inorganic sources. | ftb.com.hrnih.gov |
| Precursors (MAG & DAG) | Act as the lipid backbone for the formation of both GEs and 3-MCPDEs. Higher levels of MAGs and DAGs correlate with increased ester formation. | nih.govftb.com.hr |
| Acidic Conditions | Can initiate the ring-opening of the glycidyl ester's epoxide group, facilitating a reaction with chloride ions. | researchgate.net |
Interaction Studies of this compound with Antioxidants
The formation of this compound and other glycidyl esters (GEs) during high-temperature processing can be mitigated by the presence of antioxidants. smolecule.com Research has demonstrated that various natural and synthetic antioxidants can inhibit the reactions that lead to GE formation, primarily by scavenging the free radical intermediates that are precursors to GEs. tandfonline.comresearchgate.net
Studies have investigated the efficacy of several typical antioxidants in reducing GE levels in oil models subjected to high temperatures. These antioxidants work through different mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation, to interrupt the oxidative and radical-driven processes that lead to the formation of GEs from precursors like diacylglycerols. researchgate.net
The effectiveness of an antioxidant can depend on its chemical structure, concentration, the type of oil, and the processing conditions (e.g., temperature and time). tandfonline.comresearchgate.net For example, in one study heating rice oil at 240°C, propyl gallate (PG), astaxanthin (B1665798) (AS), and L-ascorbyl palmitate (AP) showed the most significant inhibitory effects on GE formation. researchgate.net Another study on palm olein during deep-fat frying found that tert-butylhydroquinone (B1681946) (TBHQ) and oleoresin rosemary were generally the most effective at reducing GE levels compared to butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). researchgate.net
Natural extracts have also been shown to be effective. Extracts from stinging nettle and olive leaf were found to reduce GE levels in French fries during deep-fat frying, with stinging nettle extract showing particularly high efficacy. emerald.com Similarly, sesame oil, which is rich in natural antioxidants, has been demonstrated to inhibit the formation of GEs when blended with other vegetable oils during deodorization. tandfonline.com
Table 2: Inhibitory Effects of Various Antioxidants on Glycidyl Ester (GE) Formation
| Antioxidant | Oil System | Conditions | Inhibitory Effect | References |
| Propyl Gallate (PG) | Rice Oil | Heated at 240°C for 1.5 h | 43.20% reduction | researchgate.net |
| Astaxanthin (AS) | Rice Oil | Heated at 240°C for 1.5 h | 30.82% reduction | researchgate.net |
| L-Ascorbyl Palmitate (AP) | Rice Oil | Heated at 240°C for 1.5 h | 27.72% reduction | researchgate.net |
| Tert-butylhydroquinone (TBHQ) | Rice Oil | Heated at 240°C for 1.5 h | 22.84% reduction | researchgate.net |
| Nettle Extract | Palm Olein | Deep-fat frying | Resulted in the lowest GE levels compared to control, BHT, BHA, and olive leaf extract. | emerald.com |
| Sesame Oil (50% blend) | Rice Bran Oil | Deodorization | Inhibitory effect equivalent to 0.02% TBHQ. | tandfonline.com |
| Oleoresin Rosemary | Palm Olein | Deep-fat frying | More effective than BHA, BHT, and sage extract. | researchgate.net |
Toxicological Research and Biological Activities of Glycidyl Oleate
Genotoxicity Assessment of Glycidyl (B131873) Oleate (B1233923) and Its Metabolites
The genotoxicity of glycidyl oleate is intrinsically linked to its metabolic conversion to glycidol (B123203). smolecule.com Upon ingestion, lipases in the gastrointestinal tract can hydrolyze the ester bond, releasing free glycidol. nih.gov This metabolite is the primary driver of the genotoxic effects observed following exposure to this compound. mdpi.com
The principal mechanism of DNA damage is attributed to the reactive epoxide group of glycidol, the main metabolite of this compound. This electrophilic epoxide ring can form covalent bonds with nucleophilic sites in cellular macromolecules, including DNA. bund.de This process, known as DNA adduction, can alter the structure of DNA, potentially leading to mutations if not repaired before cell division. analis.com.my
Research using a formamidopyrimidine glycosylase (Fpg)-modified comet assay has provided specific insights into the types of DNA damage induced. jst.go.jpvulcanchem.com In a study on ICR male mice orally administered this compound, no significant increase in DNA strand breaks was observed with the standard comet assay. jst.go.jpjst.go.jp However, the Fpg-modified comet assay revealed significant DNA damage in the liver, kidney, and blood. jst.go.jpjst.go.jp This specialized assay detects oxidized purine (B94841) bases, indicating that this compound and its metabolite glycidol induce oxidative and alkylation DNA damage. jst.go.jpvulcanchem.com
Table 1: In Vivo DNA Damage Assessment of this compound in Mice using Comet Assays
| Assay Type | Finding in this compound-Treated Mice | Implied Mechanism of Damage | Reference |
|---|---|---|---|
| Standard Comet Assay | No significant increase in DNA strand breaks. | - | jst.go.jpjst.go.jp |
| Fpg-Modified Comet Assay | Significant DNA damage detected in liver, kidney, and blood. | Base oxidation and alkylation damage. | jst.go.jpvulcanchem.comjst.go.jp |
Exposure to this compound has been demonstrated to promote the generation of reactive oxygen species (ROS), leading to a state of oxidative stress within cells. smolecule.com This can result in cellular damage and inflammation. The findings from the Fpg-modified comet assay, which specifically detected a significant increase in oxidized DNA bases after this compound administration, provide direct evidence of oxidative damage at the DNA level. jst.go.jpvulcanchem.com This oxidative stress is considered a key component of the compound's genotoxic mechanism. mdpi.com
The in vivo hydrolysis of this compound to glycidol is confirmed by the detection of specific biomarkers in the blood. Glycidol reacts with the N-terminal valine residue of hemoglobin (Hb) to form a stable adduct known as N-(2,3-dihydroxypropyl)valine (diHOPrVal). mdpi.comnih.gov This adduct serves as a reliable biomarker for internal, long-term exposure to glycidol, and by extension, to its precursors like this compound. mdpi.comnih.gov
Studies in mice have demonstrated a clear, concentration-dependent increase in diHOPrVal levels following the administration of this compound. nih.gov This confirms that this compound is bioavailable and metabolized to glycidol, which then enters systemic circulation and reacts with macromolecules like hemoglobin. nih.govnih.gov
Table 2: Formation of diHOPrVal Adduct in Mice Following Administration of Glycidol and this compound
| Compound Administered | Dose (mmol) | diHOPrVal Level (pmol/g globin) | Reference |
|---|---|---|---|
| Glycidol | 0.5 | 707 ± 43 | nih.gov |
| Glycidol | 1.0 | 2170 ± 169 | nih.gov |
| This compound | 0.5 | 419 ± 50 | nih.gov |
| This compound | 1.0 | 1055 ± 110 | nih.govresearchgate.net |
Induction of Oxidative Stress and Cellular Responses
Carcinogenic Potential and Risk Assessment of this compound
The assessment of this compound's carcinogenic potential is complex, involving direct studies of the ester itself and, more significantly, the data available for its metabolite, glycidol. medjrf.comresearchgate.net
Direct carcinogenicity testing of this compound is limited. medjrf.com An early study in mice involving subcutaneous injection of this compound resulted in a low incidence of local sarcomas. However, these findings were deemed insufficient by regulatory bodies to conclusively evaluate its carcinogenicity. medjrf.com Consequently, the International Agency for Research on Cancer (IARC) has classified this compound itself as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans". medjrf.com
The primary health concern regarding this compound exposure stems from its in vivo conversion to glycidol. researchgate.netlci-koeln.de Glycidol has undergone extensive toxicological evaluation and is a confirmed rodent carcinogen. nih.govnih.gov Based on sufficient evidence of carcinogenicity in animal studies and strong evidence of its genotoxic mechanism, the IARC has classified glycidol as a Group 2A agent, "probably carcinogenic to humans". researchgate.netlci-koeln.desgs-institut-fresenius.de
This classification is highly relevant to the risk assessment of this compound. sgs-institut-fresenius.de Since glycidyl esters are known to release glycidol in the body, the carcinogenic risk associated with glycidol is imputed to the esters. lci-koeln.de The genotoxic and carcinogenic properties of glycidol are the main reasons for the health concerns and regulatory attention focused on glycidyl esters in foods. analis.com.mysgs-institut-fresenius.de
In Vivo Carcinogenicity Studies Linked to this compound Exposure
Systemic Toxicological Profiles of this compound
The toxicological profile of this compound is intrinsically linked to the release of its component, glycidol, following ingestion. mdpi.com While intact glycidyl esters are considered to have low toxicity, their hazard potential is primarily associated with the biological activity of glycidol once it is liberated in the body. researchgate.net
Research into the specific renal and hepatic toxicity of this compound has pointed towards its potential to induce cellular damage. In vivo studies using animal models have been instrumental in elucidating these effects.
A study utilizing a formamidopyrimidine glycosylase (Fpg)-modified comet assay, which is sensitive to oxidative DNA damage, revealed that this compound administration in mice led to significant DNA damage in both liver and kidney cells. jst.go.jp While the standard comet assay did not show significant DNA strand breaks, the Fpg-modified version demonstrated a notable increase in DNA damage, indicating that this compound induces oxidative and alkylation damage in these organs. jst.go.jpvulcanchem.com This suggests a potential mechanism for toxicity, as oxidative stress is a known contributor to cellular injury and inflammation in the liver and kidneys.
Further studies on the metabolite glycidol have shown that repeated high doses can cause renal toxicity in rats. ftb.com.hr Given that this compound is hydrolyzed to glycidol, these findings are relevant to understanding its potential long-term effects on the kidneys. ftb.com.hrmdpi.com
Table 1: Findings from In Vivo DNA Damage Assay of this compound
| Assay Type | Organ | Observation | Implication |
|---|---|---|---|
| Standard Comet Assay | Liver, Kidney, Blood | No significant DNA strand breaks observed. jst.go.jpvulcanchem.com | --- |
The neurotoxic and reproductive effects of this compound are primarily inferred from studies on its hydrolysis product, glycidol. Glycidol has been identified as being neurotoxic and toxic for reproduction in animal studies. researchgate.netnih.govanalis.com.my
While direct studies on this compound are limited, research on glycidol has shown evidence of neurotoxicity. researchgate.netmdpi.com For instance, short-term exposure to high doses of glycidol resulted in neurotoxic effects, such as paralysis, in mice. ftb.com.hr However, another study in rats found that a 28-day administration did not lead to neurotoxicity at the tested doses. ftb.com.hr
Regarding reproductive toxicity, glycidol has been shown to affect reproductive organs in rats even at low exposure levels. ftb.com.hr The European Food Safety Authority (EFSA) has noted that a certain daily intake of glycidyl esters caused a significant decrease in sperm count in rats. ftb.com.hr Long-term consumption of high doses of related compounds has been linked to reproductive organ failure. ftb.com.hr The IARC has classified this compound itself as "Not classifiable as to its carcinogenicity to humans" (Group 3), based on studies showing low or insignificant increases in local tumors in mice after subcutaneous injection. nih.govnih.govmedjrf.com However, the genotoxic and carcinogenic properties of its metabolite, glycidol, remain a significant concern. researchgate.netftb.com.hr
Renal and Hepatic Toxicity Studies
Dietary Exposure to this compound and Human Health Implications
This compound, along with other glycidyl esters (GEs), is formed during the high-temperature deodorization step of refining edible oils. mdpi.com Consequently, refined vegetable oils and fats are the primary dietary sources of these contaminants. europa.eu Palm oil, in particular, has been found to contain the highest levels of GEs. europa.eu These compounds are also found in various processed foods that use refined oils as ingredients. mdpi.com
Upon ingestion, GEs are almost completely hydrolyzed by lipases in the gastrointestinal tract, releasing glycidol. ftb.com.hrmdpi.com This conversion is central to the human health implications of dietary GE exposure. The primary concern is the genotoxic and carcinogenic potential of the released glycidol. researchgate.netftb.com.hr Glycidol's reactive epoxide group can bind to DNA, forming adducts that can lead to mutations and potentially cancer. researchgate.net
Biomonitoring studies use hemoglobin adducts of glycidol, such as N-(2,3-dihydroxypropyl)valine (diHOPrVal), as markers for internal exposure. mdpi.comnih.gov These studies help to estimate human exposure levels from dietary sources. While there are no reports of direct adverse health effects in humans from consuming oils containing GEs, the genotoxic carcinogenicity of glycidol has led regulatory bodies to advocate for the ALARA (As Low As Reasonably Achievable) principle regarding GE levels in food. fsc.go.jp
Influence of Endogenous Factors on this compound Metabolism and Toxicity
The metabolism and subsequent toxicity of this compound can be influenced by various endogenous factors, most notably the activity of lipases. Since the conversion of glycidyl esters to the toxicant glycidol is dependent on these enzymes, any factor that alters lipase (B570770) activity could potentially modify the toxic outcome. mdpi.com
One significant factor is diet. A study investigating the effect of a high-fat diet (HFD) on this compound metabolism in mice found that lipase activity was significantly lower in the HFD group compared to a normal diet group. mdpi.com This reduction in lipase activity led to decreased degradation of this compound and consequently, a lower formation of the glycidol-hemoglobin adduct diHOPrVal. mdpi.com This finding suggests that dietary habits can alter the in vivo metabolism of GEs and thereby influence their potential toxicity. mdpi.com
This indicates that the type and amount of ingested food components can alter the internal exposure to glycidol from GEs, which is a crucial consideration for risk assessment. mdpi.com The interplay between dietary fat intake, lipase activity, and the subsequent release of glycidol highlights the complexity of assessing the health risks associated with this compound exposure. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Glycidyl Oleate Research
Chromatographic Techniques for Glycidyl (B131873) Oleate (B1233923) Quantification
Chromatographic methods are fundamental to the separation and quantification of glycidyl oleate from other components in a sample. The choice of technique often depends on the required sensitivity, the complexity of the matrix, and whether direct or indirect analysis is preferred.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific method for the direct quantification of this compound, especially at trace levels. nih.govanalis.com.my This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
Direct analysis using LC-MS/MS allows for the quantification of intact glycidyl esters, providing a more accurate profile of individual ester species compared to indirect methods. analis.com.myfediol.eugcms.cz The methodology typically involves dissolving the oil or fat sample in a suitable solvent, followed by a purification step using solid-phase extraction (SPE) to remove interfering matrix components. nih.govacs.org For enhanced accuracy, stable isotope dilution analysis (SIDA) is often incorporated, where isotopically labeled internal standards, such as ¹³C-labeled glycidyl esters, are added to the sample. nih.govacs.org
The purified extract is then injected into the LC system, where this compound is separated from other glycidyl esters and lipids on a C18 analytical column. nih.govresearchgate.net Detection is achieved using a mass spectrometer, often with positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.netresearchgate.net This allows for the monitoring of specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity. For instance, in LC-MS analysis, this compound can be differentiated from other esters by its distinct retention time and precursor ion, such as [M + NH₄]⁺ at m/z 356.3.
Method validation studies have demonstrated excellent performance, with low limits of detection (LOD) and quantification (LOQ). Depending on the sample size and specific protocol, LODs can range from a few micrograms per kilogram (µg/kg) to the low milligrams per kilogram (mg/kg) range. nih.govnih.gov For example, one method reported an LOD in the range of 70-150 µg/kg for a 10 mg sample, which could be lowered to 1-3 µg/kg when using a 0.5 g sample. nih.gov Recovery rates are typically high, often falling within the 84% to 108% range. nih.gov
Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Glycidyl Ester Analysis
| Parameter | Value | Reference |
| Analytes | Glycidyl palmitate, stearate, oleate, linoleate, linolenate | nih.gov |
| Sample Size | 10 mg or 0.5 g | nih.gov |
| Purification | Two-step SPE (C18 and silica) | nih.gov |
| Internal Standards | Deuterium-labeled glycidyl esters | nih.gov |
| LC Column | C18 | nih.gov |
| Ionization | Positive ion APCI | nih.gov |
| Detection Mode | MRM | nih.gov |
| LOD (10 mg sample) | 70-150 µg/kg | nih.gov |
| LOD (0.5 g sample) | 1-3 µg/kg | nih.gov |
| Average Recovery | 84% - 108% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Determination
Gas chromatography-mass spectrometry (GC-MS) is a widely used indirect method for the determination of total glycidyl esters, including this compound. nih.govresearchgate.net This approach involves the conversion of glycidyl esters into a more volatile and stable derivative that can be readily analyzed by GC-MS.
The indirect methods are based on the hydrolysis or transesterification of glycidyl esters to release glycidol (B123203). nih.gov This released glycidol is then typically converted to a halogenated derivative, such as 3-monobromopropanediol (3-MBPD) or 3-methoxypropane-1,2-diol (3-MPD), to facilitate GC analysis. nih.govacs.org Derivatization with reagents like phenylboronic acid (PBA) is a common subsequent step to enhance volatility and improve chromatographic performance. nih.govresearchgate.net Quantification is then achieved by analyzing the PBA derivatives using GC-MS. nih.gov
Several official methods, such as those from the American Oil Chemists' Society (AOCS), are based on this indirect approach. mdpi.com For example, the AOCS Official Method Cd 29c-13 is a differential method that allows for the determination of glycidyl esters. europa.eu The use of an isotopically labeled internal standard, such as pentadeuterated this compound (Gly-O-d5), is crucial for accurate quantification. europa.eu
The GC-MS is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. europa.eu For instance, in one method, quantitative analysis was carried out by monitoring the characteristic ion at m/z 147 for both 3-MCPD and 3-MPD, and m/z 150 for the internal standard 3-MCPD-d₅. acs.org The method has shown good accuracy and precision, with limits of detection (LOD) and quantification (LOQ) sufficient for routine analysis. For example, a method reported an LOD of 0.02 mg/kg and an LOQ of 0.1 mg/kg for glycidol. nih.gov Another study demonstrated an LOD of 0.010 mg/kg with recovery rates between 87.64% and 98.99%. researchgate.net
Table 2: Typical Parameters for Indirect GC-MS Analysis of Glycidyl Esters
| Parameter | Description | Reference |
| Principle | Indirect analysis via conversion to a derivative | nih.govresearchgate.net |
| Conversion Step | Hydrolysis/transesterification to glycidol | nih.gov |
| Derivatization | Conversion to 3-MBPD or 3-MPD, followed by reaction with PBA | nih.govresearchgate.netacs.org |
| Internal Standard | Isotope-labeled glycidyl ester (e.g., Gly-O-d5) | europa.eu |
| GC Column | TG-5MS capillary column | researchgate.net |
| Ionization Mode | Electron impact (EI) | researchgate.neteuropa.eu |
| Detection Mode | Selected Ion Monitoring (SIM) | acs.orgeuropa.eu |
| LOD for Glycidol | 0.010 - 0.02 mg/kg | nih.govresearchgate.net |
| Recovery Rate | 87.64% - 98.99% | researchgate.net |
Ultra-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (UPLC-ELSD)
Ultra-performance liquid chromatography with evaporative light-scattering detection (UPLC-ELSD) presents a viable alternative for the quantification of glycidyl esters, particularly when mass spectrometric detectors are not available. mdpi.comnih.gov This method offers rapid and complete separation of different glycidyl ester species. mdpi.com
In a typical UPLC-ELSD method, glycidyl esters are separated on a C18 column using a gradient elution with a mobile phase often consisting of methanol (B129727) and water mixtures. mdpi.comnih.gov The ELSD is a universal detector that is sensitive to the mass of the analyte after the mobile phase has been evaporated. scirp.org This makes it suitable for non-volatile compounds like glycidyl esters. bohrium.com
Method development focuses on achieving adequate separation of the different glycidyl ester species to allow for their individual quantification. nih.gov Validation studies have shown good linearity, with coefficients of regression (R²) ≥ 0.9999 for linear-quadratic regression curves over a concentration range of 5–80 μg/mL. mdpi.comnih.gov The method has demonstrated acceptable accuracy and precision, with average recoveries of spiked samples ranging from 88.3% to 107.8% and intermediate precision (CV, %) of ≤14%. mdpi.comnih.gov The limit of quantification (LOQ) for each glycidyl ester species has been reported to be around 0.6 μg glycidol equivalents/g of oil. mdpi.comnih.gov
Table 3: Performance of a UPLC-ELSD Method for Glycidyl Ester Quantification
| Parameter | Value | Reference |
| Separation Column | C18 | mdpi.comnih.gov |
| Mobile Phase | Gradient of methanol and water | mdpi.comnih.gov |
| Detector | Evaporative Light-Scattering Detector (ELSD) | mdpi.comnih.gov |
| Concentration Range | 5 - 80 μg/mL | mdpi.comnih.gov |
| Coefficient of Regression (R²) | ≥ 0.9999 | mdpi.comnih.gov |
| Average Recovery | 88.3% - 107.8% | mdpi.comnih.gov |
| Intermediate Precision (CV, %) | ≤ 14% | mdpi.comnih.gov |
| LOQ | 0.6 μg glycidol equivalents/g oil | mdpi.comnih.gov |
Spectroscopic and Chemometric Methods for this compound Characterization
Spectroscopic techniques, often coupled with chemometrics, provide valuable tools for the characterization and structural confirmation of this compound. These methods are often rapid and non-destructive.
Fourier Transform Infrared (FTIR) Spectroscopy Combined with Chemometrics
Fourier transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that can be used for the detection of glycidyl esters in edible oils. researchgate.netnih.gov When combined with chemometric methods, FTIR can be developed into a powerful tool for predicting the concentration of these contaminants. researchgate.netupm.edu.my
FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing a unique chemical fingerprint. nih.gov In the context of this compound, specific absorption bands can be attributed to the functional groups present in the molecule. For instance, new bands around 910 cm⁻¹ and 852 cm⁻¹ can indicate the presence of the glycidyl group. researchgate.net
Chemometrics, which involves the use of statistical and mathematical methods, is employed to analyze the complex spectral data obtained from FTIR. researchgate.netupm.edu.my Multivariate analysis techniques such as partial least squares (PLS) regression are used to build predictive models that correlate the FTIR spectra with the glycidyl ester concentrations determined by a reference method, typically GC-MS. researchgate.netupm.edu.myupm.edu.my Studies have shown that these models can achieve high coefficients of determination (R²), indicating a strong correlation between the predicted and actual values. researchgate.netnih.gov For example, a consensus regression model built from several chemometric models showed an R² value of 0.79 for predicting glycidyl ester content. researchgate.netupm.edu.my
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. researchgate.netupm.edu.my Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR spectroscopy is particularly useful for identifying the characteristic protons of the glycidyl group. researchgate.net The two epoxy methylene (B1212753) (CH₂) protons typically appear as distinct signals in the ¹H NMR spectrum. researchgate.net For instance, a method was developed where the quantification of glycidyl esters was based on the characteristic signals of these protons at chemical shifts of 2.56 and 2.76 ppm. researchgate.net The disappearance of signals corresponding to double bonds and the appearance of signals for the epoxy group can confirm the conversion of oleic acid to this compound. researchgate.net
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. nih.gov It can be used to confirm the presence of the epoxy carbons and the ester carbonyl carbon. The combination of ¹H and ¹³C NMR data allows for an unambiguous structural assignment of this compound. mdpi.comspringernature.com Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can further aid in elucidating the complete structure and connectivity of the molecule. rsc.org
Isotopic Labeling Strategies for Mechanistic Studies of this compound
Isotopic labeling is a powerful technique for elucidating the complex formation and metabolic pathways of this compound. This strategy involves the use of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), to "label" the molecule, allowing researchers to trace its fate in various chemical and biological systems without altering its fundamental chemical properties. nih.gov
In mechanistic studies, isotopically labeled this compound, such as deuterated this compound (e.g., this compound-d5), serves as an invaluable tracer. When analyzed with mass spectrometry (MS), the labeled compound and its metabolic products can be distinguished from their naturally occurring, unlabeled counterparts due to their mass difference. nih.gov This allows for the unambiguous tracking of reaction intermediates, such as the products formed from the opening of the epoxide ring.
Key applications of isotopic labeling in this compound research include:
Formation Pathway Analysis: By using labeled precursors like ¹³C-labeled oleic acid, scientists can investigate the precise mechanisms and kinetics of this compound formation during high-temperature food processing. nih.gov
Metabolic Fate and Toxicokinetics: Administering labeled this compound in vivo enables the tracking of its absorption, distribution, metabolism, and excretion. This is crucial for understanding its conversion to glycidol and subsequent interactions with biological molecules.
Quantification Accuracy: Isotope dilution analysis is a gold-standard quantification technique. By adding a known amount of a labeled internal standard (e.g., this compound-d5) to a sample, any variability or loss during sample preparation and analysis can be precisely corrected for. This approach significantly reduces matrix interference, a common challenge in complex samples like edible oils, thereby enhancing the accuracy of quantification.
Method Validation and Interlaboratory Harmonization for this compound Analysis
The accurate and reliable quantification of this compound, particularly in food products, necessitates rigorous method validation and harmonization across different laboratories. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.org For this compound, this typically involves using indirect methods that measure the glycidol released after hydrolysis or direct methods that quantify the intact ester. nih.govresearchgate.net
International bodies and collaborative studies play a crucial role in establishing harmonized protocols to ensure that results are comparable and consistent, regardless of where the analysis is performed. europa.euoiv.int A collaborative study organized by the European Commission's Joint Research Centre (JRC), for instance, evaluated the precision of an analytical method for glycidyl esters (GEs) across multiple laboratories and in a variety of food matrices, including oils, fats, waffles, and crackers. europa.eu Such studies are designed according to international protocols, like those from the International Union of Pure and Applied Chemistry (IUPAC) and AOAC International, to ensure statistical robustness. ich.orgeuropa.eu The goal is to establish standardized methods that are fit for purpose, especially for regulatory monitoring and risk assessment. europa.eu
The performance of an analytical method is defined by several key parameters, including repeatability, precision, and accuracy. ich.orgeuropa.eu
Repeatability (Intra-day Precision): This measures the consistency of results obtained from the same sample, under the same operating conditions, over a short interval of time. It is typically expressed as the relative standard deviation (RSD) of multiple measurements. nih.gov
Intermediate Precision (Inter-day Precision): This assesses the variation within a single laboratory, accounting for changes over time, such as different days, different analysts, or different equipment. ich.orgnih.gov
Reproducibility (Inter-laboratory Precision): This measures the agreement between results from different laboratories analyzing the same sample. It is a critical parameter for method harmonization. ich.orgeuropa.eu
Accuracy: This refers to the closeness of the measured value to the true or accepted value. It is often evaluated through recovery studies, where a known amount of this compound is added (spiked) into a sample matrix and the percentage of the added amount that is detected is calculated. nih.govresearchgate.net
Collaborative and single-laboratory validation studies have established performance characteristics for various methods. For example, a JRC collaborative study reported relative standard deviations for repeatability (RSDr) ranging from 1.3% to 21% and for reproducibility (RSDR) from 6.5% to 49.0% across different food matrices. europa.eu Another study using a lipase (B570770) hydrolysis and GC-MS method demonstrated excellent accuracy, with recoveries between 87.5% and 106.5%. nih.govresearchgate.net
| Parameter | Spiking Level (as glycidol equivalent) | Relative Standard Deviation (RSD) |
|---|---|---|
| Repeatability (Intra-day) | 0.5 mg/kg | 7.2% |
| 1.0 mg/kg | 5.4% | |
| Intermediate Precision (Inter-day) | 0.5 mg/kg | 4.3% |
| 1.0 mg/kg | 3.9% |
| Spiking Level (as glycidol equivalent) | Measured Recovery Range | Regulatory Acceptance Criteria (Taiwan FDA) |
|---|---|---|
| 0.5 mg/kg | 87.5% - 106.5% | 70% - 120% |
| 1.0 mg/kg |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. The Limit of Quantification (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy. ich.org These limits are crucial for ensuring that methods are sensitive enough to measure this compound at levels relevant to human health and regulatory standards.
Determining LOD and LOQ for this compound is particularly challenging in complex matrices like edible oils, infant formula, and baked goods due to significant interference from other components, such as other fats and oils. researchgate.net Analytical methods, often employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are developed to achieve the necessary sensitivity. nih.govresearchgate.net The values for LOD and LOQ can vary depending on the specific method, instrumentation, and the matrix being analyzed. For instance, a method for edible oils reported an LOD of 0.02 mg/kg and an LOQ of 0.1 mg/kg for the released glycidol. nih.govresearchgate.net In the even more complex matrix of infant formula, a validated method achieved an LOD of 1.5 µg/kg and an LOQ of 5 µg/kg for glycidyl esters. researchgate.net
| Matrix | Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Edible Oil | Lipase Hydrolysis / GC-MS | 0.02 mg/kg | 0.1 mg/kg | nih.govresearchgate.net |
| Infant Formula | Ester Conversion / GC-MS/MS | 1.5 µg/kg | 5 µg/kg | researchgate.net |
| Various Foods (fat basis) | PLE / GC-MS | 7-17 mg/kg | 13-31 mg/kg | researchgate.net |
| Edible Oil | LC-MS | - | 300 ng/g (0.3 mg/kg) |
Applications of Glycidyl Oleate in Material Science and Polymer Chemistry
Glycidyl (B131873) Oleate (B1233923) as a Monomer in Polymer Synthesis
The reactive epoxide ring of glycidyl oleate allows it to act as a monomer in polymerization reactions. smolecule.com This functionality is central to its use in creating a diverse range of polymeric materials. smolecule.com The long oleyl chain derived from oleic acid imparts flexibility and hydrophobicity to the resulting polymers.
Fatty acid-based monomers, such as those derived from oleic acid and glycidyl methacrylate (B99206), can be synthesized and incorporated into polymer formulations. researchgate.net These bio-based monomers are being explored as sustainable alternatives to traditional petrochemical-based monomers. acs.org The polymerization of these monomers can be achieved through methods like free-radical polymerization. researchgate.net
This compound and its derivatives are utilized to enhance the toughness and flexibility of various polymer systems. Epoxidized and acrylated triglycerides, which share structural similarities with this compound, have historically been used as plasticizers and toughening agents, particularly in polyvinyl chloride (PVC). google.com
The introduction of fatty acid-based monomers into polymer networks can improve fracture resistance and lower the processing viscosity of resins like vinyl esters. google.comresearchgate.net Research has shown that incorporating monomers derived from oleic acid and glycidyl methacrylate can effectively toughen thermoset polymers. google.com This toughening effect is often achieved by creating a more flexible polymer network, which can, however, sometimes lead to a decrease in other properties like the glass transition temperature. google.com
Bio-based plasticizers derived from vegetable oils and fatty acids are increasingly being investigated as replacements for petroleum-based phthalate (B1215562) plasticizers. mdpi.comrsc.org These bio-based alternatives, including those synthesized from oleic acid, are valued for their renewability, biodegradability, and lower toxicity. mdpi.comresearchgate.net For instance, a plasticizer synthesized from oleic acid has demonstrated good potential as a primary plasticizer for PVC. researchgate.net The effectiveness of these plasticizers is often linked to their molecular weight and polarity, which influence their compatibility with the polymer matrix and resistance to migration. researchgate.net
Table 1: Examples of Bio-based Plasticizers and their Effects
| Plasticizer Source | Polymer Matrix | Observed Effects |
| Oleic Acid | PVC | Good plasticizing efficiency, potential to replace traditional plasticizers. researchgate.net |
| Epoxidized Soybean Oil | PVC | Used as a plasticizer and stabilizer. google.commdpi.com |
| Epoxidized Linseed Oil | PVC | Used as a plasticizer. google.com |
| Cardanol | PVC, PLA, Rubber | Good plasticizing performance and solvent resistance. mdpi.comrsc.org |
This compound and related fatty acid derivatives are incorporated into various resin formulations to modify their properties. diva-portal.org For example, fatty acid-based monomers can act as reactive diluents in vinyl ester and polyester (B1180765) resins, helping to reduce the emission of volatile organic compounds (VOCs) during processing. google.comresearchgate.net
In epoxy resin systems, glycidyl esters of epoxidized fatty acids have been synthesized and blended with conventional epoxy resins like diglycidyl ether of bisphenol A (DGEBA). researchgate.net These bio-based epoxy monomers can offer lower viscosity and improved reactivity compared to epoxidized vegetable oils. researchgate.net The resulting thermosets can exhibit a range of properties depending on the formulation, including improved mechanical strength and compatibility between the bio-based and petroleum-based components. researchgate.net The curing of these resin systems can be achieved using various catalysts and hardeners. researchgate.netgoogle.com
Development of this compound-Based Toughening Agents and Plasticizers
Exploration of this compound Derivatives in Drug Delivery Systems
The unique amphiphilic nature of polymers derived from this compound and its analogs makes them promising candidates for drug delivery applications. rsc.org For instance, block copolymers synthesized from a derivative, oleyl glycidyl ether, and hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can self-assemble into structures such as micelles in aqueous solutions. rsc.orgrsc.org These micelles can encapsulate hydrophobic drugs, potentially enhancing their solubility and bioavailability. rsc.org
The development of thermoresponsive hydrogels is another area of interest. rsc.org ABA-type triblock copolymers containing blocks derived from glycidyl ethers have been shown to form hydrogels that can respond to changes in temperature, which could be utilized for controlled drug release. rsc.org Furthermore, the double bond in the oleyl side chain of this compound derivatives can be used for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules. rsc.org
Research has also explored the use of this compound in self-nanoemulsifying drug delivery systems (SNEDDS). researchgate.net One study indicated that this compound found in mahogany seed extract could bind to the catalytic site of alpha-glucosidase, suggesting a potential role in anti-hyperglycemic formulations. researchgate.net Additionally, phospholipids, which share structural similarities with this compound derivatives, are widely used as excipients in various drug delivery systems, including liposomes and emulsions, to solubilize drugs and enhance their delivery. nih.gov
Computational and Theoretical Investigations of Glycidyl Oleate
Molecular Modeling of Glycidyl (B131873) Oleate (B1233923) Reaction Mechanisms
Molecular modeling is instrumental in understanding the complex reaction pathways of glycidyl oleate. This includes its formation during food processing and its subsequent hydrolysis or substitution reactions.
Studies have focused on the formation of glycidyl esters (GEs) from precursors like mono- and di-acylglycerols (MAGs and DAGs) at the high temperatures typical of edible oil deodorization. tandfonline.comanalis.com.myresearchgate.net The composition of GEs in an oil generally reflects the fatty acid profile of that oil, with this compound being a prominent GE in oils rich in oleic acid, such as rapeseed oil. tandfonline.com
The primary reaction mechanisms modeled for this compound itself are hydrolysis, oxidation, and substitution, which are centered on its reactive epoxide ring.
Hydrolysis: This reaction, which can be catalyzed by acids, bases, or enzymes like lipases, breaks the ester bond to yield glycidol (B123203) and oleic acid. Modeling this process is crucial for understanding the release of potentially harmful glycidol in biological systems. mdpi.com
Substitution: The strained epoxide ring is susceptible to nucleophilic attack by various functional groups (e.g., amines, thiols). Modeling these reactions helps in understanding how this compound might covalently bind to biological molecules or be used in synthesizing new chemical derivatives.
Oxidation: The double bond in the oleate chain and the epoxide group can be oxidized, leading to a range of oxidized products.
| Reaction Type | Description | Key Intermediates/Features | Significance |
|---|---|---|---|
| Formation | Intermolecular reaction from diacylglycerols (DAGs) and monoacylglycerols (MAGs) at high temperatures (>200°C). researchgate.net | Cyclic acyloxonium ion. researchgate.net | Understanding contaminant formation in refined edible oils. researchgate.net |
| Hydrolysis | Cleavage of the ester or epoxide group, often enzyme-catalyzed (lipase), to yield glycidol and oleic acid. | Tetrahedral intermediate (for ester hydrolysis). | Predicting the release of glycidol in vivo. mdpi.com |
| Substitution | Nucleophilic ring-opening of the epoxide by biological macromolecules (e.g., proteins, DNA). | Transition state involving nucleophilic attack on epoxide carbon. | Elucidating the mechanism of toxicity and carcinogenicity. |
Quantum Chemical Calculations on this compound Reactivity and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide quantitative data on the electronic structure of this compound, which governs its reactivity and stability. researchgate.netresearchgate.net These calculations can determine properties like orbital energies (HOMO/LUMO), charge distributions, and reaction energy barriers.
While specific DFT studies on this compound are not widely published, calculations on its constituent parts and related molecules offer significant insights. For instance, quantum chemical calculations on sodium oleate have been used to interpret its UV absorption spectra and reactivity, showing how protonation affects the HOMO-LUMO excitation energies and, consequently, the molecule's reactivity. researchgate.net Similar principles apply to this compound, where the reactivity is dominated by the epoxide ring and the double bond in the oleate chain.
The key areas of reactivity are:
The Epoxide Ring: This three-membered ring is highly strained, making it electrophilic and susceptible to ring-opening reactions by nucleophiles. Quantum calculations can map the electron density to identify the most likely sites of attack.
The Oleate Double Bond: The π-electrons of the C=C double bond are a site of high electron density, making it susceptible to electrophilic addition reactions.
The Ester Group: The carbonyl carbon is electrophilic, though generally less reactive than the epoxide ring.
The stability of this compound has been investigated experimentally, especially concerning its decomposition at high temperatures. Studies show that glycidyl esters can degrade when heated above 200°C. tandfonline.comresearchgate.net For example, when glycidyl palmitate (a related saturated GE) was heated, it decomposed at a faster rate than the corresponding triglyceride, tripalmitin. tandfonline.com Quantum chemical calculations can model the bond dissociation energies and reaction pathways for thermal decomposition, helping to predict the stability of this compound under conditions like deep frying.
| Calculated Property | Relevance to this compound | Typical Computational Method |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net | DFT (e.g., B3LYP), Time-Dependent DFT (TD-DFT). |
| Electrostatic Potential (ESP) Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for reaction. | DFT, Hartree-Fock (HF). |
| Bond Dissociation Energy | Quantifies the strength of specific chemical bonds, predicting thermal stability and decomposition pathways. tandfonline.com | DFT, Coupled Cluster (CC). |
| Transition State Energy | Determines the activation energy barrier for a reaction, allowing for the calculation of reaction rates. | DFT with transition state search algorithms (e.g., QST2/QST3). |
Simulation of this compound Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to simulate how a small molecule like this compound interacts with large biological macromolecules such as proteins and DNA. researchgate.netnih.gov These simulations provide a dynamic view of the binding process, conformational changes, and the stability of the resulting complex. researchgate.net
A primary biological interaction of concern is the hydrolysis of glycidyl esters by lipases in the digestive tract, which releases glycidol. mdpi.com MD simulations can model the entry of this compound into the active site of a lipase (B570770), the conformational changes required for binding, and the catalytic process of hydrolysis. These simulations can reveal key amino acid residues involved in substrate recognition and catalysis.
Another critical interaction is the covalent binding of the reactive glycidol (released from this compound) or this compound itself to nucleophilic sites on proteins, such as hemoglobin, or on DNA. mdpi.com This binding is believed to be the primary mechanism of its toxicity. Molecular docking can predict the most favorable binding poses of this compound within a protein's binding pocket, while MD simulations can then be used to assess the stability of these poses over time. researchgate.net For example, studies have investigated the interaction of compounds from papaya leaves, including this compound, with proteins crucial to the life cycle of parasites, using molecular docking and MD simulations to evaluate binding affinity and stability. researchgate.net
Simulations of oleic acid and oleate in lipid bilayers also provide context for how this compound might partition into and behave within cell membranes, a key step preceding its interaction with intracellular macromolecules. nih.gov
| Biological Target | Simulation Method | Investigated Aspect | Key Findings/Insights |
|---|---|---|---|
| Lipases | Molecular Docking, Molecular Dynamics (MD) | Substrate binding and hydrolysis mechanism. mdpi.com | Identifies key active site residues and conformational changes needed for the enzymatic release of glycidol. |
| Hemoglobin | Molecular Docking, MD | Adduct formation; covalent binding of the epoxide to nucleophilic amino acid residues. mdpi.com | Elucidates the mechanism of biomarker formation and potential toxicity pathways. |
| Parasitic Proteins | Molecular Docking, MD | Binding affinity and stability of this compound as a potential inhibitor. researchgate.net | Predicts the potential for this compound to interfere with biological pathways in pathogens. researchgate.net |
| Lipid Bilayers (Cell Membranes) | Molecular Dynamics (MD) | Partitioning, orientation, and diffusion within the membrane. nih.gov | Models how this compound enters cells to reach intracellular targets. |
Mitigation Strategies and Precursor Control in Glycidyl Oleate Formation
Efficacy of Antioxidant Inclusion in Reducing Glycidyl (B131873) Oleate (B1233923) Formation
The inclusion of antioxidants, both natural and synthetic, has been investigated as a method to inhibit the formation of glycidyl esters (GEs), including glycidyl oleate, during high-temperature processing like frying and deodorization. Antioxidants function by scavenging free radicals, which are key intermediates in the formation of GEs.
Numerous studies have demonstrated the effectiveness of various antioxidants in reducing GE levels. The efficacy can vary depending on the type of antioxidant, its concentration, the oil matrix, and the processing conditions.
Research Findings on Antioxidant Efficacy:
Synthetic Antioxidants: Tert-butylhydroquinone (B1681946) (TBHQ), butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) are commonly studied synthetic antioxidants. In one study, the order of effectiveness in mitigating GE formation was found to be TBHQ > BHA > BHT. ftb.com.hr TBHQ has been reported to achieve a reduction of up to 32.9% in GEs. ftb.com.hr Another study showed that a combination of BHT and BHA was effective in reducing GE levels in French fries during deep-fat frying. researchgate.net
Natural Antioxidants: There is growing interest in natural antioxidants as alternatives to synthetic ones. Extracts from plants like rosemary, sage, and olive leaf have shown promise. Oleoresin rosemary and sage extract have been reported to reduce GE formation by 30.5% and 26.5%, respectively. ftb.com.hr In a study on palm olein used for frying, stinging nettle extract was found to be highly effective in reducing glycidyl ester levels, outperforming olive leaf extract and even some synthetic antioxidants. researchgate.net Sesame oil, rich in natural antioxidants, has also been shown to inhibit GE formation during deodorization. google.comkeypublishing.org
Other Compounds: Other compounds with antioxidant properties, such as quercetin, astaxanthin (B1665798), propyl gallate (PG), L-ascorbyl palmitate (AP), and puerarin, have also been tested. In rice oil heated at high temperatures, PG, astaxanthin, and AP showed significant GE-inhibition effects of 43.20%, 30.82%, and 27.72%, respectively. researchgate.net Interestingly, one study found that puerarin, despite having weak antioxidant activity, exhibited the highest inhibitory capacity for 3-MCPDE formation and also reduced glycidol (B123203) and GE content. ftb.com.hr
Interactive Data Table: Efficacy of Various Antioxidants in Reducing Glycidyl Ester (GE) Formation
| Antioxidant | Oil Type | Process | Temperature | GE Reduction (%) | Source(s) |
| Synthetic Antioxidants | |||||
| Tert-butylhydroquinone (TBHQ) | Palm Olein | Post-refining | N/A | 32.9 | ftb.com.hr |
| Butylated Hydroxyanisole (BHA) | Palm Olein | Frying | N/A | Lower than TBHQ | ftb.com.hr |
| Butylated Hydroxytoluene (BHT) | Palm Olein | Frying | N/A | Lower than BHA | ftb.com.hr |
| BHT + BHA Combination | Palm Olein | Deep-fat frying | N/A | Effective reduction | researchgate.net |
| Propyl Gallate (PG) | Rice Oil | Heating | 240°C | 43.20 | researchgate.net |
| L-ascorbyl palmitate (AP) | Rice Oil | Heating | 240°C | 27.72 | researchgate.net |
| Natural Antioxidants | |||||
| Oleoresin Rosemary | Palm Olein | Post-refining | N/A | 30.5 | ftb.com.hr |
| Sage Extract | Palm Olein | Post-refining | N/A | 26.5 | ftb.com.hr |
| Stinging Nettle Extract | Palm Olein | Deep-fat frying | N/A | Highest efficacy among tested | researchgate.net |
| Olive Leaf Extract | Palm Olein | Deep-fat frying | N/A | Effective reduction | researchgate.net |
| Sesame Oil (50% addition) | Corn, Palm, Rice Bran Oil | Deodorization | N/A | Equivalent to 0.02% TBHQ | google.comkeypublishing.org |
| Astaxanthin | Rice Oil | Heating | 240°C | 30.82 | researchgate.net |
| Quercetin | Rice Oil | Heating | 240°C | Lower than other tested | researchgate.net |
| Puerarin | Rice Oil | Heating | 240°C | Effective reduction | researchgate.net |
Process Optimization in Edible Oil Refining to Minimize this compound Levels
The refining process of edible oils, particularly the high-temperature deodorization step, is the primary stage where glycidyl esters are formed. researchgate.net Optimizing the parameters of the refining process is a crucial strategy for minimizing the levels of these contaminants.
Key Optimization Strategies:
Deodorization Temperature and Time: Glycidyl ester formation is highly dependent on temperature, with a significant increase observed at temperatures above 230-240°C. researchgate.netfediol.eu Reducing the deodorization temperature is a direct way to mitigate GE formation. fao.org However, the temperature must remain high enough to remove other contaminants and undesirable compounds. fediol.eu A dual-deodorization process, involving a high-temperature, short-time (HTST) step followed by a low-temperature, long-time (LTLT) step, has been proposed as an effective method to reduce the thermal load on the oil and thereby decrease GE formation. fao.orgovid-verband.de Short-path distillation is another alternative that operates at lower temperatures, reducing the thermal stress on the oil. fao.orgopenagrar.de
Chemical vs. Physical Refining: The choice between chemical and physical refining can impact GE levels. Chemical refining, which includes a neutralization step to remove free fatty acids (FFAs), can allow for lower deodorization temperatures, leading to reduced GE formation. fao.org However, it can also result in higher oil losses. fao.org
Precursor Removal: The formation of this compound is linked to the presence of precursors, primarily diacylglycerols (DAGs) and monoacylglycerols (MAGs). fao.org Strategies to remove these precursors before the high-temperature deodorization step are effective in mitigating GE formation. This can be achieved through:
Degumming: Water degumming can help in the partial removal of GE precursors. nih.gov
Washing: Washing crude palm oil with water or a water/alcohol mixture can reduce the precursors for both 3-MCPD esters and GEs. ftb.com.hr
Interactive Data Table: Impact of Refining Process Optimization on Glycidyl Ester (GE) Reduction
| Optimization Strategy | Description | GE Reduction | Source(s) |
| Deodorization | |||
| Lowering Temperature | Reducing deodorization temperature to below 230-240°C. | Significant reduction in GE formation. | researchgate.netfediol.eu |
| Dual Deodorization | A two-stage process with an initial high-temperature, short-time step followed by a low-temperature, long-time step. | Can achieve GE levels below 0.5 ppm. | fao.orgovid-verband.deicheme.org |
| Short-Path Distillation | A gentle distillation method at reduced pressure and lower temperatures. | Can reduce GE levels to between the limit of detection and 0.7 mg/kg. | fao.orgopenagrar.de |
| Refining Type | |||
| Chemical Refining | Includes a neutralization step, allowing for lower deodorization temperatures. | Can lead to lower GE formation compared to physical refining. | fao.org |
| Precursor Removal | |||
| Water Degumming | Can reduce GE by up to 26%. | 26% | nih.gov |
| Neutralization | Can reduce GE by up to 84%. | 84% | nih.gov |
Role of Activated Bleaching Earth in Glycidyl Ester Reduction
The use of activated bleaching earth is another important strategy for mitigating glycidyl esters in edible oils. Bleaching earth can act in two ways: by adsorbing GE precursors before deodorization, and by removing already formed GEs in a post-refining treatment.
Mechanisms of Action:
Precursor Adsorption: During the bleaching step prior to deodorization, activated bleaching earth can adsorb GE precursors like diacylglycerols, thus reducing their availability for conversion to GEs at high temperatures. researchgate.netfedepalma.org
GE Removal/Transformation: Post-refining treatment with activated bleaching earth has been shown to effectively reduce GE levels. fao.org Studies suggest that the mechanism is not simple adsorption of the GEs themselves. Instead, it is proposed that the activated bleaching earth facilitates the transformation of glycidyl esters into other compounds, such as glycerol (B35011) monoesters, through a ring-opening reaction with water present in the bleaching earth and the oil, followed by interesterification. researchgate.netnih.gov
Factors Influencing Efficacy:
Type of Bleaching Earth: Acid-activated bleaching earths have been found to be more effective in reducing GE levels compared to natural bleaching earths or those with a neutral pH. researchgate.netfedepalma.org The superior structural and surface properties, such as a larger pore volume and surface area, of acid-activated clays (B1170129) enhance their adsorptive and catalytic capabilities. researchgate.netfedepalma.org
Process Conditions: The effectiveness of bleaching earth is also dependent on process parameters such as dosage, temperature, and contact time. Combining a high dosage of phosphoric acid during degumming with the use of acid-activated bleaching earth has been shown to eliminate almost all glycidyl esters during refining. researchgate.netresearchgate.net
Interactive Data Table: Glycidyl Ester (GE) Reduction Using Activated Bleaching Earth
| Treatment Stage | Type of Bleaching Earth | Mechanism | GE Reduction | Source(s) |
| Pre-deodorization Bleaching | Acid-activated | Adsorption of precursors (e.g., diacylglycerols). | Contributes to overall lower GE formation. | researchgate.netfedepalma.org |
| Post-refining Treatment | Acid-activated | Transformation of GEs into other acylglycerols via ring-opening and interesterification. | Can reduce GEs to below the limit of quantification (0.1 mg/kg). | researchgate.net |
| Post-refining Treatment | Synthetic magnesium silicate | Adsorption/Removal. | Not specified for GE, but 67% for 3-MCPD-E. | nih.gov |
| Post-refining Re-bleaching | Acid-activated | Conversion of GE to monoglycerides. | Can achieve GE levels considerably less than 0.5 ppm. | icheme.org |
Future Research Directions and Unaddressed Gaps in Glycidyl Oleate Science
Emerging Avenues in Glycidyl (B131873) Oleate (B1233923) Toxicology and Risk Assessment
While Glycidyl Oleate itself has been classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," the primary toxicological concern stems from its potential to hydrolyze into glycidol (B123203) in the body. nih.gov Glycidol is classified by IARC as a Group 2A carcinogen, "probably carcinogenic to humans". nih.govresearchgate.netresearchgate.net This has prompted extensive research into the health risks associated with glycidyl esters in food.
Future toxicological research should focus on several key areas. There is a need for more comprehensive data on the in vivo hydrolysis of this compound to glycidol, considering factors like dietary habits that may influence lipase (B570770) activity and, consequently, the release of glycidol. mdpi.comnih.gov Studies have shown that a high-fat diet can decrease lipase activity, potentially reducing the degradation of this compound to glycidol. mdpi.comnih.govmdpi.com Further investigation into the dose-response relationship and long-term effects of low-level exposure to this compound is crucial for refining risk assessments. bund.de Additionally, there is limited toxicological data available for 2-monochloropropanediol (2-MCPD) and its esters, which are often found alongside glycidyl esters, necessitating further research to conduct a conclusive risk assessment. bund.de The development of more sensitive biomarkers for glycidol exposure, such as N-(2,3-dihydroxypropyl)valine (diHOPrVal), will also be instrumental in accurately assessing internal exposure levels in human populations. mdpi.com
A significant aspect of risk assessment involves the Margin of Exposure (MOE) approach, which is used for substances that are both genotoxic and carcinogenic. bund.de An MOE of 25,000 or more is generally considered to be of low concern for public health. bund.de However, for certain population groups, such as infants and young children who consume high amounts of foods containing glycidyl esters, the MOE can fall below this threshold, indicating a potential health concern. bund.denih.gov Future risk assessments should continue to refine exposure estimates for different age groups and dietary patterns, especially for vulnerable populations. nih.govfao.org
Novel Synthetic Methodologies for Tailored this compound Derivatives
The synthesis of this compound and its derivatives is an area ripe for innovation. Traditional synthesis methods often involve the use of harsh chemicals and high temperatures. scispace.com The development of greener, more efficient synthetic routes is a key objective. This includes the use of enzymatic catalysts, such as lipases, which can offer higher selectivity and milder reaction conditions. nih.gov
Continuous-flow chemistry presents a promising alternative to traditional batch processing, offering better control over reaction parameters, enhanced safety, and the potential for process intensification. polimi.it Research into telescoped flow production, where multiple synthetic steps are integrated without intermediate purification, could significantly streamline the synthesis of glycidyl derivatives. polimi.it
Furthermore, the synthesis of novel this compound derivatives with tailored properties is an exciting prospect. For instance, creating derivatives with altered reactivity or physical properties could open up new applications in areas like polymer science and biomedicine. researchgate.netacs.org The development of new plasticizers derived from vegetable oils, including derivatives of oleic acid, is an active area of research aimed at replacing petroleum-based additives in polymers like PVC. researchgate.net
Innovations in this compound Analytical Science and Automation
The accurate and efficient analysis of this compound, particularly in complex food matrices, is essential for monitoring and regulation. Significant progress has been made in developing analytical methods, with a shift towards more rapid and automated techniques.
Direct analytical methods, which measure the intact glycidyl esters without prior hydrolysis, are gaining traction. fediol.eu Techniques like liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-high-resolution mass spectrometry (SFC-HRMS) offer high selectivity and sensitivity, allowing for the direct quantification of this compound and other glycidyl esters. researchgate.netchromatographyonline.comnih.gov These methods eliminate the need for derivatization, reducing sample preparation time and potential sources of error. chromatographyonline.com
Automation is another key trend in analytical science. fediol.eu Automated sample preparation systems, coupled with advanced analytical instruments, can significantly increase sample throughput and improve the reproducibility of results. researchgate.netrestek.com Several official indirect methods for analyzing glycidyl esters can be automated, minimizing human error and analysis time. fediol.eu
Future innovations will likely focus on further improving the speed, sensitivity, and accessibility of analytical methods. The development of portable and cost-effective analytical devices for rapid screening of this compound in food production settings would be a significant advancement. Additionally, the development of certified reference materials for this compound and other glycidyl esters is crucial for ensuring the accuracy and comparability of analytical data across different laboratories.
Interdisciplinary Research Integrating this compound in Biomedical and Environmental Contexts
The study of this compound extends beyond food chemistry and toxicology, with potential implications in biomedical and environmental science.
In the biomedical field, the unique chemical structure of this compound, containing both a lipophilic oleic acid chain and a reactive epoxide group, makes it a candidate for various applications. For example, it has been used in the preparation of lysophosphatidic acid analogs, which are involved in various cellular signaling processes. scbt.com The development of polysaccharide-based hydrogels for drug delivery is an area where derivatives of natural compounds like oleic acid could play a role. nih.gov Further research could explore the potential of this compound and its derivatives in the design of novel drug delivery systems, biomaterials, and as probes for studying biological processes. researchgate.net
From an environmental perspective, understanding the fate and impact of this compound and related compounds is important. As a derivative of oleic acid, a common fatty acid, this compound is expected to be biodegradable. However, its use in various industrial products, such as plastics, necessitates an evaluation of its environmental persistence and potential for bioaccumulation. researchgate.net Research into the environmental degradation pathways of this compound and its potential impact on ecosystems is an area that warrants further investigation. The development of bio-based and biodegradable plastic additives is a key strategy for reducing the environmental footprint of plastics, and derivatives of vegetable oils are being actively explored for this purpose. researchgate.net
Q & A
Q. What are the standard analytical methods for detecting and quantifying glycidyl oleate in complex matrices such as edible oils?
this compound (GO) is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity. Sample preparation involves lipid extraction, purification via solid-phase extraction (SPE), and derivatization if necessary. For validation, spiked samples (e.g., 0.5–1.0 mg/kg glycidol equivalents) are used to assess repeatability (RSD < 10%) and intermediate precision across different analysts and days . Deuterated internal standards, such as this compound-d5, enhance quantification accuracy by correcting matrix effects .
Q. How is this compound synthesized in laboratory settings for research purposes?
GO is synthesized via esterification of oleic acid with glycidol, often catalyzed by solid acids (e.g., sulfuric acid supported on activated carbon). The reaction conditions (temperature, catalyst concentration, and molar ratios) are optimized to maximize yield. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and nuclear magnetic resonance (NMR) for molecular characterization .
Q. What methodologies are employed to characterize the structural and purity profile of this compound?
Purity assessment combines chromatographic techniques (HPLC with UV/ELSD detection) and mass spectrometry. Structural elucidation uses FTIR to identify epoxy and ester groups, while ¹H NMR confirms proton environments (e.g., epoxide ring protons at δ 3.1–3.3 ppm). For high-purity standards (>98%), batch-to-batch consistency is validated using certified reference materials and interlaboratory comparisons .
Advanced Research Questions
Q. How can contradictions in this compound formation under varying thermal conditions be resolved?
Thermal studies in food matrices (e.g., baked goods) reveal GO formation peaks at 170–210°C but absence at 250°C, likely due to matrix-specific degradation pathways or competing reactions (e.g., oxidation). Experimental design must control for factors like moisture content, fatty acid composition, and heating duration. Data normalization to precursor concentrations and use of kinetic models (e.g., Arrhenius equations) help reconcile discrepancies .
Q. What safety protocols are recommended for handling this compound, given structural analogs’ carcinogenic potential?
While GO itself is not classified as carcinogenic, its structural analogs (e.g., glycidyl methacrylate, Group 2A by IARC) warrant caution. Researchers should use personal protective equipment (PPE), conduct experiments in fume hoods, and monitor airborne epoxy compounds. Long-term toxicity studies should follow OECD guidelines, including in vitro genotoxicity assays (e.g., Ames test) and in vivo rodent models .
Q. How can isotopic labeling (e.g., deuterated this compound) enhance mechanistic studies of its formation and metabolism?
Deuterated GO (e.g., this compound-d5) serves as a tracer in mass spectrometry to distinguish endogenous vs. exogenous sources in metabolic pathways. It improves quantification in complex biological matrices and enables tracking of reaction intermediates (e.g., epoxide ring-opening products). Isotopic dilution assays also reduce matrix interference in food and environmental samples .
Q. What experimental strategies address challenges in quantifying low-abundance this compound in lipid-rich samples?
To overcome lipid interference, researchers employ sequential purification steps: (1) saponification to hydrolyze triglycerides, (2) SPE with C18 cartridges to isolate GO, and (3) derivatization with bromine or phenylboronic acid to enhance MS detectability. Method validation includes spike-recovery tests (80–120% recovery) and cross-validation with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
